molecular formula C19H25N5O2 B3002660 3-cyclopentyl-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1206996-33-9

3-cyclopentyl-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

Cat. No. B3002660
CAS RN: 1206996-33-9
M. Wt: 355.442
InChI Key: BYVQLRAUPABAHV-UHFFFAOYSA-N
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Description

The compound "3-cyclopentyl-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide" is a complex molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are characterized by the presence of pyrimidine and pyrazole rings, which are common scaffolds in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multicomponent reactions, as seen in the preparation of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives . These reactions typically include arene or heteroarenecarbaldehyde, 1,3-dicarbonyl compounds, and cyanamide under acidic conditions. The use of cyanamide as a building block in a Biginelli-type reaction is a novel approach that can lead to different heterocycle skeletons depending on the acid catalyst and reaction conditions .

Molecular Structure Analysis

The molecular structure of related compounds, such as the racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, features intramolecular hydrogen bonds, which are crucial for the stability and conformation of the molecule . The geometry of these molecules is consistent and can be influenced by the absolute configuration of the substituents around the heterocyclic core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically cycloadditions, followed by further functionalization, such as N-methylation . The reactivity of the pyrimidine and pyrazole rings allows for a variety of chemical transformations, which can be utilized to introduce different substituents and modify the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds such as N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides have shown a range of biological activities, including platelet antiaggregating, hypotensive, and antiarrhythmic effects . These properties are likely influenced by the specific substituents and the overall molecular structure of the compounds.

properties

IUPAC Name

3-cyclopentyl-N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-12-10-18(26)22-19(20-12)24-16(11-15(23-24)14-7-8-14)21-17(25)9-6-13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVQLRAUPABAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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